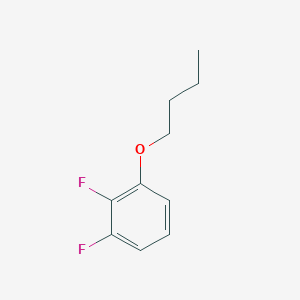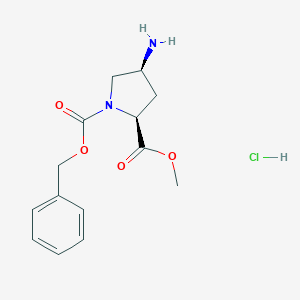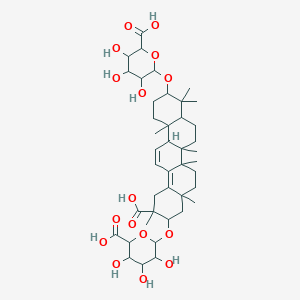
Glpsd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. It is involved in several signaling pathways, such as the Wnt/β-catenin, insulin, and PI3K/Akt pathways. GSK-3 is a promising drug target for several diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. One of the GSK-3 inhibitors that have gained attention in recent years is the glycogen synthase kinase-3β inhibitor (GSK-3β inhibitor or Glpsd).
作用機序
Glpsd is a potent and selective inhibitor of Glpsdβ. It binds to the ATP-binding pocket of the enzyme and prevents its activity. Glpsdβ is involved in the phosphorylation of several downstream targets, including β-catenin, glycogen synthase, and tau protein. By inhibiting Glpsdβ, Glpsd can modulate these pathways and affect various cellular processes.
生化学的および生理学的効果
Glpsd has been shown to have several biochemical and physiological effects in vitro and in vivo. It can induce the differentiation of neuronal stem cells into dopaminergic neurons, which are lost in Parkinson's disease. Glpsd can also reduce the production of pro-inflammatory cytokines in macrophages and microglia, which are involved in various inflammatory diseases. In addition, Glpsd can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
Glpsd has several advantages for lab experiments. It is a well-characterized and selective inhibitor of Glpsdβ, which makes it a useful tool for studying the role of Glpsdβ in various cellular processes. Glpsd is also stable and easy to handle, which simplifies its use in experiments. However, Glpsd has some limitations. It is a synthetic molecule, which may limit its availability and increase its cost. In addition, Glpsd may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of Glpsd. One direction is to investigate its therapeutic potential in various diseases, such as Alzheimer's disease, cancer, and diabetes. Another direction is to study its role in stem cell differentiation and tissue regeneration. Furthermore, the development of new Glpsd inhibitors with improved selectivity and pharmacokinetic properties is an important area of research. Finally, the elucidation of the crystal structure of Glpsd bound to Glpsdβ can provide valuable insights into its mechanism of action and aid in the design of new inhibitors.
Conclusion
Glpsd is a promising Glpsdβ inhibitor with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the study of Glpsd, which can provide valuable insights into its therapeutic potential and aid in the development of new Glpsd inhibitors.
合成法
Glpsd is a synthetic molecule that was developed by modifying the structure of the natural product hymenialdisine. It was first synthesized by the group of Professor Koji Nakanishi at Columbia University in 2002. The synthesis involves several steps, including the protection and deprotection of functional groups, the coupling of building blocks, and the purification of the final product.
科学的研究の応用
Glpsd has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models. Glpsd has also been investigated for its role in stem cell differentiation, insulin signaling, and circadian rhythm regulation.
特性
CAS番号 |
139163-13-6 |
|---|---|
製品名 |
Glpsd |
分子式 |
C42H62O16 |
分子量 |
822.9 g/mol |
IUPAC名 |
6-[[11-carboxy-10-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O16/c1-37(2)20-10-13-42(7)21(39(20,4)12-11-22(37)55-34-28(47)24(43)26(45)30(57-34)32(49)50)9-8-18-19-16-40(5,36(53)54)23(17-38(19,3)14-15-41(18,42)6)56-35-29(48)25(44)27(46)31(58-35)33(51)52/h8-9,20-31,34-35,43-48H,10-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) |
InChIキー |
ARPNYYIWKXHRTH-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C=CC5=C6CC(C(CC6(CCC53C)C)OC7C(C(C(C(O7)C(=O)O)O)O)O)(C)C(=O)O)C)C |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C=CC5=C6CC(C(CC6(CCC53C)C)OC7C(C(C(C(O7)C(=O)O)O)O)O)(C)C(=O)O)C)C |
同義語 |
GLPSD glyyunnanprosapogenin D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



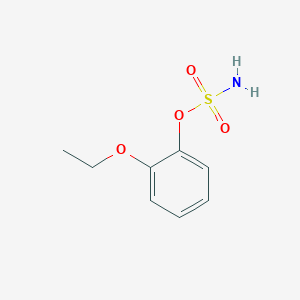
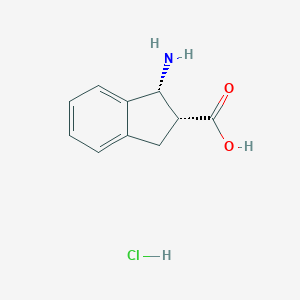
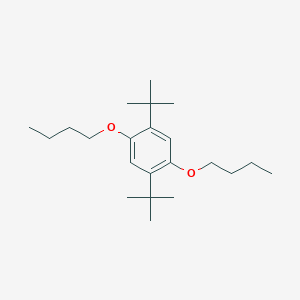
![3-[4-(Benzyloxy)phenyl]-2-phenylacrylic acid](/img/structure/B164002.png)
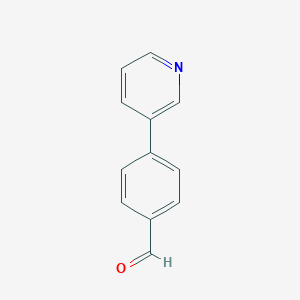
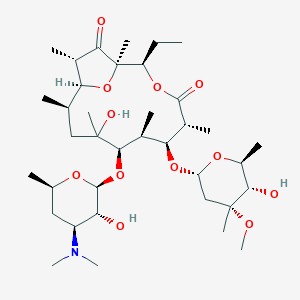
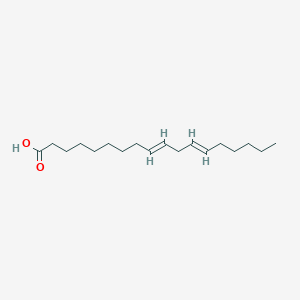
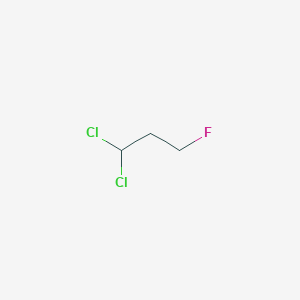
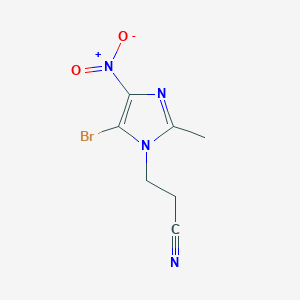
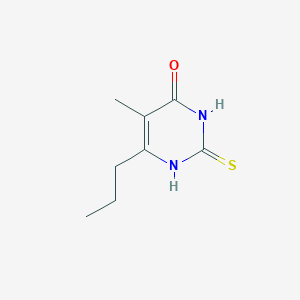
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)
![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)
